2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one
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Overview
Description
2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that features a benzoxazine ring fused with a long hydrocarbon chain
Preparation Methods
The synthesis of 2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-hydroxyheptadecanoic acid chloride with anthranilic acid in the presence of pyridine . This reaction yields the desired benzoxazinone compound, which can then be further modified to produce various derivatives. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form various alcohol derivatives.
Substitution: The benzoxazine ring can undergo electrophilic aromatic substitution reactions, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like halogens. .
Scientific Research Applications
2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of surfactants and as an intermediate in the synthesis of various industrial chemicals .
Mechanism of Action
The mechanism of action of 2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparison with Similar Compounds
2-(1-Hydroxyheptadecyl)-4H-3,1-benzoxazin-4-one can be compared with other benzoxazine derivatives and long-chain fatty acid derivatives. Similar compounds include:
2-Hydroxyheptadecanoic acid: A precursor in the synthesis of the benzoxazinone compound.
Anthranilic acid derivatives: Compounds with similar benzoxazine ring structures.
Other benzoxazine derivatives: Compounds with varying substituents on the benzoxazine ring, which may exhibit different chemical and biological properties
This compound’s unique combination of a benzoxazine ring and a long hydrocarbon chain distinguishes it from other similar compounds,
Properties
CAS No. |
917764-59-1 |
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Molecular Formula |
C25H39NO3 |
Molecular Weight |
401.6 g/mol |
IUPAC Name |
2-(1-hydroxyheptadecyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C25H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(27)24-26-22-19-17-16-18-21(22)25(28)29-24/h16-19,23,27H,2-15,20H2,1H3 |
InChI Key |
GTXQFWARHGBSSE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C1=NC2=CC=CC=C2C(=O)O1)O |
Origin of Product |
United States |
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